3-(Imidazo[1,2-a]pyrimidin-2-yl)propanoic acid chemical structure and molecular weight
3-(Imidazo[1,2-a]pyrimidin-2-yl)propanoic acid chemical structure and molecular weight
An In-depth Technical Guide to 3-(Imidazo[1,2-a]pyrimidin-2-yl)propanoic acid
Abstract
This technical guide provides a comprehensive overview of 3-(Imidazo[1,2-a]pyrimidin-2-yl)propanoic acid, a heterocyclic compound featuring the privileged imidazo[1,2-a]pyrimidine scaffold. This scaffold is of significant interest in medicinal chemistry due to its prevalence in numerous biologically active molecules. This document details the compound's physicochemical properties, outlines a plausible synthetic pathway with a detailed experimental protocol, and discusses its potential applications in drug discovery and scientific research. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the compound's chemistry and biological context.
Introduction: The Significance of the Imidazo[1,2-a]pyrimidine Scaffold
The imidazo[1,2-a]pyrimidine ring system is a fused, nitrogen-bridged heterocycle that has garnered immense interest in the pharmaceutical industry.[1] Its rigid, planar structure and ability to engage in various non-covalent interactions make it an ideal "privileged scaffold" for the design of therapeutic agents. Molecules incorporating this core have demonstrated a vast spectrum of pharmacological activities, including anti-cancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2]
Derivatives of this scaffold have been investigated as potent inhibitors of key biological targets. For instance, novel series of imidazo[1,2-a]pyrimidine derivatives have shown efficacy as inhibitors of lipoprotein-associated phospholipase A2 (Lp-PLA2), a target for inflammation-associated diseases like atherosclerosis.[3] Furthermore, the structural motif is present in various kinase inhibitors and has been explored for its potential against viruses such as HIV, Hepatitis C, and even SARS-CoV-2.[1][4]
3-(Imidazo[1,2-a]pyrimidin-2-yl)propanoic acid is a specific derivative that combines this potent heterocyclic core with a propanoic acid side chain. The carboxylic acid group provides a handle for further chemical modification and can influence the molecule's pharmacokinetic properties, such as solubility and cell permeability. This guide will delve into the specific characteristics and synthetic strategies for this promising compound.
Physicochemical and Structural Properties
The fundamental properties of 3-(Imidazo[1,2-a]pyrimidin-2-yl)propanoic acid are summarized below. These identifiers are crucial for substance registration, database searching, and analytical characterization.
| Property | Value | Reference(s) |
| IUPAC Name | 3-(Imidazo[1,2-a]pyrimidin-2-yl)propanoic acid | [5] |
| CAS Number | 956101-01-2 | [5][6] |
| Molecular Formula | C₉H₉N₃O₂ | [5][6] |
| Molecular Weight | 191.19 g/mol | [5] |
| Monoisotopic Mass | 191.06947 Da | [7] |
| Canonical SMILES | C1=CN2C=C(N=C2N=C1)CCC(=O)O | [7] |
| InChIKey | NJQSQSWSNPCGKB-UHFFFAOYSA-N | [5][7] |
| Physical Form | Solid | [5] |
| Purity | Typically ≥95% | [5][8] |
Chemical Structure:
Figure 1: 2D Chemical Structure of 3-(Imidazo[1,2-a]pyrimidin-2-yl)propanoic acid.
Synthesis and Characterization
While a specific, dedicated synthesis for this exact molecule is not extensively published, a reliable synthetic route can be designed based on well-established methods for constructing the imidazo[1,2-a]pyrimidine core. The most common and versatile approach is the condensation reaction between 2-aminopyrimidine and a suitable α-halocarbonyl compound, followed by functionalization.
Proposed Synthetic Workflow
The synthesis can be envisioned as a two-step process: first, the construction of an intermediate with a handle for elaboration, and second, the introduction of the propanoic acid side chain. A plausible route involves the reaction of 2-aminopyrimidine with an appropriate γ-keto ester or a related synthon.
Caption: A plausible two-step synthetic workflow for the target compound.
Detailed Experimental Protocol (Exemplary)
This protocol is a representative procedure based on established chemical principles for this class of compounds.[9]
Step 1: Synthesis of Ethyl 3-(imidazo[1,2-a]pyrimidin-2-yl)propanoate
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Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-aminopyrimidine (1.0 eq) in anhydrous ethanol (50 mL).
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Reaction Initiation: To this solution, add ethyl 4-chloro-3-oxobutanoate (1.1 eq) and a catalytic amount of sodium iodide (0.1 eq). The addition of a catalytic halide can facilitate the reaction by an in-situ Finkelstein reaction, increasing the reactivity of the electrophile.
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Cyclocondensation: Heat the mixture to reflux (approximately 78°C) and maintain for 12-18 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v).
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Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
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Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure ester intermediate.
Step 2: Hydrolysis to 3-(Imidazo[1,2-a]pyrimidin-2-yl)propanoic acid
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Saponification: Dissolve the purified ethyl ester intermediate (1.0 eq) in a mixture of ethanol and water (1:1). Add sodium hydroxide (2.0 eq) and stir the mixture at 60°C for 4 hours.
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Acidification: Cool the reaction mixture in an ice bath and carefully acidify to pH 3-4 using 1M hydrochloric acid. A precipitate should form.
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Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, 3-(Imidazo[1,2-a]pyrimidin-2-yl)propanoic acid.
Characterization
The identity and purity of the synthesized compound must be confirmed using standard analytical techniques:
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¹H and ¹³C NMR: To confirm the chemical structure by analyzing the proton and carbon environments.
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Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.
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Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the carboxylic acid C=O and O-H stretches.
Applications in Research and Drug Discovery
While specific biological data for 3-(Imidazo[1,2-a]pyrimidin-2-yl)propanoic acid is limited in public literature, the extensive research on its parent scaffold provides a strong basis for its potential applications. This compound serves as both a valuable building block for chemical library synthesis and a candidate for direct biological screening.
Potential Therapeutic Areas
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Anti-inflammatory Agents: Given that related derivatives are potent Lp-PLA2 inhibitors, this compound could be explored for its potential in treating inflammatory conditions.[3]
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Oncology: The imidazo[1,2-a]pyrimidine scaffold is found in numerous kinase inhibitors and compounds with cytotoxic activity against various cancer cell lines.[4][10] Screening against a panel of cancer cell lines would be a logical first step.
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Antiviral Research: The scaffold has shown promise in the development of agents against several viruses.[1] The propanoic acid moiety could be used to conjugate the core to other molecules to enhance antiviral potency or target delivery.
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Antimicrobial Agents: The broad antimicrobial and antifungal activity of this heterocyclic family makes the title compound a candidate for screening against pathogenic bacteria and fungi.[2]
A Typical Drug Discovery Screening Workflow
The journey from a synthesized compound to a potential drug lead follows a structured path.
Caption: A standard workflow for screening and developing a novel chemical entity.
Conclusion
3-(Imidazo[1,2-a]pyrimidin-2-yl)propanoic acid is a compound of significant scientific interest, primarily due to its incorporation of the pharmacologically validated imidazo[1,2-a]pyrimidine scaffold. Its well-defined physicochemical properties and accessible synthetic routes make it a valuable tool for medicinal chemists and drug discovery professionals. While its specific biological profile remains to be fully elucidated, the wealth of data on related analogues suggests high potential in oncology, immunology, and anti-infective research. This guide provides the foundational knowledge required for researchers to synthesize, characterize, and strategically evaluate this compound in the pursuit of novel therapeutic agents.
References
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Discovery of a Novel Series of Imidazo[1,2-a]pyrimidine Derivatives as Potent and Orally Bioavailable Lipoprotein-Associated Phospholipase A2 Inhibitors. (2015). Journal of Medicinal Chemistry, 58(21), 8529-8541. [Link]
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Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ACS Omega. [Link]
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Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. (2023). RSC Advances, 13(25), 17163-17185. [Link]
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Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). BIO Web of Conferences, 109, 01005. [Link]
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Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. (2022). Molecules, 27(15), 5058. [Link]
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Imidazo[1,2-a]pyrimidine-2-propanoic acid. (n.d.). PubChemLite. Retrieved March 22, 2026, from [Link]
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Synthesis and Characterization of Imidazo[1,2-a]pyrimidine. (2015). International Letters of Chemistry, Physics and Astronomy, 52, 1-4. [Link]
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Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. (2022). Journal of the Turkish Chemical Society, Section A: Chemistry, 9(4), 1335-1386. [Link]
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